Product packaging for 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine(Cat. No.:CAS No. 86831-65-4)

1,1-Diethyl-2-hydroxy-2-nitrosohydrazine

Cat. No.: B1236885
CAS No.: 86831-65-4
M. Wt: 132.14 g/mol
InChI Key: VFZXVONSQCNCAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context of N-Nitroso Compounds in Chemical Research

N-nitroso compounds, characterized by the presence of a nitroso group (-N=O) attached to a nitrogen atom, are a diverse class of organic molecules. merckmillipore.comnih.gov They have been the subject of extensive research due to their varied chemical properties and biological activities. merckmillipore.comnih.gov Historically, much of the focus on N-nitroso compounds has been on their potential as carcinogens, as some can be formed in vivo from the reaction of secondary amines with nitrosating agents. nih.govmedchemexpress.com However, their utility extends far beyond this initial concern, with applications in organic synthesis and as intermediates in the production of various pharmaceuticals. merckmillipore.com The chemistry of N-nitroso compounds is rich, involving a range of reactions that allow for the synthesis of complex molecular architectures. merckmillipore.comnih.gov

The Role of Hydroxylated N-Nitrosohydrazine Structures in Nitric Oxide Biology

Within the broader class of N-nitroso compounds, hydroxylated N-nitrosohydrazines, also known as diazeniumdiolates or NONOates, have emerged as invaluable tools in the study of nitric oxide (NO) biology. nih.gov Nitric oxide is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and the immune response. nih.govnih.gov The transient and reactive nature of NO makes its direct study challenging. Hydroxylated N-nitrosohydrazine structures, such as 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, serve as NO donors, releasing NO in a controlled and predictable manner under physiological conditions. nih.govnih.gov This property allows researchers to mimic the endogenous production of NO and investigate its effects on biological systems with a high degree of precision. nih.gov

Overview of Key Research Areas Pertaining to this compound

This compound, commonly referred to as Diethylamine (B46881) NONOate (DEA/NO), is a prototypical member of the diazeniumdiolate family of NO donors. Research on this compound is centered on its ability to spontaneously decompose and release nitric oxide. nih.gov Key areas of investigation include its application as a tool to study the physiological and pathological effects of NO in various biological models. This encompasses its use in cardiovascular research to understand vasorelaxation, in immunology to explore the role of NO in inflammation and host defense, and in microbiology to investigate its antimicrobial properties and effects on biofilm formation. nih.govnih.govmedchemexpress.com Furthermore, its chemical properties, particularly its decomposition kinetics and mechanism, are of fundamental interest for the rational design of new NO-releasing agents for potential therapeutic applications. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10N3O2- B1236885 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine CAS No. 86831-65-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86831-65-4

Molecular Formula

C4H10N3O2-

Molecular Weight

132.14 g/mol

IUPAC Name

N-(diethylamino)-N-oxidonitrous amide

InChI

InChI=1S/C4H10N3O2/c1-3-6(4-2)7(9)5-8/h3-4H2,1-2H3/q-1

InChI Key

VFZXVONSQCNCAT-UHFFFAOYSA-N

SMILES

CCN(CC)N(N=O)[O-]

Canonical SMILES

CCN(CC)N(N=O)[O-]

Synonyms

(C2H5)2N(N(O)NO)-Na+
1,1-diethyl-2-hydroxy-2-nitrosohydrazine
1-(N,N-diethylamino)diazen-1-ium-1,2-diolate
DEA-NO
DEA-NONOate
diethylamine dinitric oxide
diethylamine nitric oxide complex
diethylamine NONOate

Origin of Product

United States

Chemical and Physical Properties

1,1-Diethyl-2-hydroxy-2-nitrosohydrazine is most commonly handled as its sodium salt hydrate (B1144303) or as a diethylammonium (B1227033) salt. sigmaaldrich.comcaymanchem.comsigmaaldrich.com It is a white, crystalline solid. sigmaaldrich.com The compound is soluble in organic solvents such as ethanol (B145695), DMSO, and dimethylformamide, and its sodium salt has good solubility in aqueous buffers like PBS (pH 7.2). caymanchem.com

Below is a table summarizing the key chemical and physical properties of the diethylammonium salt of this compound.

PropertyValue
Synonyms Diethylamine (B46881) NONOate, DEA/NO, Diethylammonium (Z)-1-(N,N-diethylamino)diazen-1-ium-1,2-diolate
Molecular Formula C₄H₁₁N₃O₂ • C₄H₁₁N
Molecular Weight 206.3 g/mol
Appearance Crystalline solid
UV/Vis Maximum (λmax) 250 nm
Storage Temperature -80°C
Stability ≥ 2 years at -80°C
Data sourced from Cayman Chemical product information. caymanchem.comcaymanchem.com

Synthesis and Formulation

The synthesis of diazeniumdiolates like 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine generally involves the reaction of an amine with nitric oxide gas at high pressure. nih.gov A common method for preparing diethylamine (B46881) involves the treatment of diethylaniline with sodium nitrite (B80452) in the presence of hydrochloric acid, followed by boiling with a sodium hydroxide (B78521) solution. prepchem.com The resulting diethylamine can then be reacted with nitric oxide to form the desired product.

For laboratory use, this compound is typically formulated as a solid (either the sodium or diethylammonium (B1227033) salt) that can be dissolved in an appropriate solvent just prior to use. caymanchem.com Stock solutions can be prepared in organic solvents like DMSO or ethanol (B145695) and then further diluted into aqueous buffers for biological experiments. caymanchem.com It is important to use these solutions promptly as the compound's stability in aqueous solution is pH-dependent. caymanchem.com

Mechanism of Action and Biological Effects

Decomposition Pathway and Nitric Oxide Release

The primary mechanism of action of 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine is its spontaneous decomposition to release nitric oxide. This decomposition is a first-order, acid-catalyzed process. nih.gov In aqueous solution, the rate of NO release is inversely proportional to the pH; the decomposition is more rapid in acidic conditions and slower at higher pH. nih.gov At a physiological pH of 7.4 and a temperature of 37°C, this compound has a half-life of approximately 2 minutes, releasing 1.5 moles of NO per mole of the parent compound. nih.govnih.gov The decomposition products are nitric oxide and diethylamine (B46881). nih.gov

In Vitro and In Vivo Biological Consequences

The release of nitric oxide from this compound leads to a variety of biological effects that have been observed in both in vitro and in vivo studies. These effects are primarily attributed to the known biological functions of nitric oxide.

Antimicrobial Activity: The compound has demonstrated potent antimicrobial effects against bacteria such as Escherichia coli. medchemexpress.comnih.gov Studies have shown that it can cause a significant reduction in bacterial growth, with its efficacy being concentration-dependent. nih.gov

Cardiovascular Effects: In the context of the cardiovascular system, this compound has been shown to enhance the preservation of donor hearts in rats by improving coronary blood flow and cardiac function. medchemexpress.com It also induces vasorelaxation in isolated arteries, an effect that can be mediated through both cGMP-dependent and independent pathways. nih.gov

Modulation of Cellular Processes: The compound can induce apoptosis (programmed cell death) and act as an antiproliferative agent in certain cancer cell lines. merckmillipore.commerckmillipore.com It has also been shown to inhibit the activation of mast cells, thereby reducing the release of histamine (B1213489) and other inflammatory mediators. nih.gov

Effects on the Nervous System: In studies on the murine locomotor network, this compound has been observed to decrease the frequency and modulate the amplitude of locomotor-related activity in a concentration-dependent manner. researchgate.net

Research Applications

Use in Studying Nitric Oxide Signaling Pathways

By providing a source of exogenous NO, this compound allows researchers to dissect the complex signaling pathways mediated by nitric oxide. For example, it has been used to investigate the role of the sGC-cGMP-PKG pathway in various cellular responses. nih.gov It also serves as a standard NO donor in the development and validation of new analytical methods for detecting nitric oxide and its metabolites. nih.govrsc.org

Application in Experimental Models of Disease

This compound has been employed in various experimental models to study the role of nitric oxide in both health and disease.

Cardiovascular Disease: It is used in models of ischemia-reperfusion injury to explore the protective effects of NO. nih.gov It has also been used to study its potential in reducing pulmonary hypertension. nih.gov

Infectious Disease and Biofilms: Its ability to inhibit bacterial growth and disperse biofilms has led to its use in studies aimed at developing new antimicrobial strategies. nih.govnih.gov

Inflammation and Immunology: The compound is used to investigate the immunomodulatory effects of nitric oxide, such as its role in mast cell activation and the release of inflammatory cytokines. nih.gov

Mechanistic Studies of Nitric Oxide Release and Biological Interactions of 1,1 Diethyl 2 Hydroxy 2 Nitrosohydrazine in Model Systems

Characterization of Nitric Oxide Generation Rates in Various Biological Milieux (In Vitro)

1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, commonly known as Diethylamine (B46881) NONOate (DEA/NO), is a well-characterized nitric oxide (NO) donor that releases NO spontaneously under physiological conditions. mdpi.comcaymanchem.com Its utility in experimental biology stems from its predictable, first-order decomposition kinetics, which are primarily dependent on pH and temperature. caymanchem.comnih.gov

The rate of NO release is highly sensitive to proton concentration; the compound is relatively stable in alkaline solutions (e.g., 0.01 M NaOH) but decomposes rapidly at physiological pH (7.4). nih.govresearchgate.net This pH-dependent dissociation allows for controlled initiation of NO release by transferring a stable alkaline stock solution into a buffered aqueous environment. researchgate.net At a physiological pH of 7.4 and a temperature of 37°C, DEA/NO exhibits a short half-life of approximately 2 to 4 minutes. caymanchem.comfocusbiomolecules.comnih.gov This rapid release profile makes it suitable for studies requiring a bolus-like delivery of NO. The decomposition process yields 1.5 moles of NO for every mole of the parent compound. caymanchem.comnih.gov The half-life extends to about 16 minutes at room temperature (22-25°C), highlighting the influence of temperature on its decomposition rate. caymanchem.comfocusbiomolecules.com

The following table summarizes the kinetic data for DEA/NO decomposition in various in vitro settings.

ParameterConditionValueReference
Half-life (t½)0.1 M Phosphate Buffer, pH 7.4, 37°C2 minutes focusbiomolecules.com
Half-life (t½)pH 7.4, 37°C3.9 ± 0.2 minutes nih.gov
Half-life (t½)pH 7.4, 22-25°C16 minutes caymanchem.com
Stoichiometry (NO released per mole of compound)Aqueous Solution1.5 moles caymanchem.comnih.gov
Decomposition at acidic pHpH 5.0Essentially instantaneous focusbiomolecules.com

Mechanistic Analysis of Nitric Oxide Interaction with Cellular Components (In Vitro)

Modulation of Enzyme Activity via Nitric Oxide (Mechanistic Pathways)

The primary and most studied enzymatic target of NO released from donors like DEA/NO is soluble guanylate cyclase (sGC). elifesciences.orgnih.gov sGC is a heterodimeric hemoprotein that functions as the principal intracellular receptor for NO. nih.govnih.gov The mechanism of activation is a key step in the NO/cGMP signaling pathway. nih.govfrontiersin.org

In its basal state, the heme iron of sGC is in a five-coordinated ferrous (Fe²⁺) state, bound to a proximal histidine residue of the β1 subunit. nih.gov The binding of NO, generated from DEA/NO, to this ferrous heme group initiates a conformational change. nih.govnih.gov This interaction leads to the cleavage of the iron-histidine bond, resulting in a five-coordinated nitrosyl-heme complex. nih.gov This structural rearrangement is believed to relieve an inhibitory constraint on the catalytic domains, leading to a significant increase in the enzyme's activity—up to several hundred-fold—catalyzing the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP). nih.govfrontiersin.org Studies have shown that DEA/NO can potently stimulate sGC activity in a concentration-dependent manner in purified enzyme preparations and cell lysates. nih.govjci.org

Beyond sGC, NO can modulate other enzymes, often through S-nitrosylation of critical cysteine residues, which can either inhibit or activate the protein. nih.gov For instance, NO has been reported to inhibit the activity of caspases, key enzymes in apoptosis, via S-nitrosylation of their active-site cysteine residues. nih.gov

Interaction with Thiol-Containing Biomolecules

Nitric oxide has a significant reactivity with thiol-containing biomolecules, such as the low-molecular-weight antioxidant glutathione (B108866) (GSH) and cysteine residues within proteins. nih.govfrontiersin.org This interaction, known as S-nitrosylation, is a reversible post-translational modification that plays a crucial role in NO-mediated signaling. nih.govcreative-proteomics.com

DEA/NO-derived NO can react with GSH, the most abundant intracellular non-protein thiol. nih.govresearchgate.net This reaction can lead to the formation of S-nitrosoglutathione (GSNO), a more stable NO carrier that can, in turn, transfer the nitroso group to other molecules in a process called transnitrosylation. frontiersin.org The direct reaction between NO and GSH is complex, but it results in the consumption of both molecules. researchgate.net In anaerobic in vitro conditions, exposing human breast carcinoma (MCF-7) cells to NO led to a significant decrease in intracellular GSH levels, with a half-life of about 60 minutes. nih.gov The presence of GSH can also attenuate the peak free NO concentration measured from a DEA/NO solution, suggesting the formation of GSNO. researchgate.net

S-nitrosylation of protein cysteine residues (forming S-nitrosothiols, SNOs) is a specific, redox-based modification that can alter protein function, stability, and localization. creative-proteomics.com This mechanism is distinct from the cGMP pathway and represents another major avenue for NO signaling. nih.gov By using proteomic approaches, numerous proteins involved in metabolism, signaling, and structure have been identified as targets for endogenous S-nitrosylation, a process that can be mimicked experimentally using NO donors like DEA/NO. nih.gov

Influence on Intracellular Signaling Cascades (e.g., cGMP Pathway)

The most direct and well-documented influence of DEA/NO on intracellular signaling is the activation of the NO-sGC-cGMP cascade. nih.govfrontiersin.org As detailed in section 6.2.1, NO released from DEA/NO activates sGC, leading to a rapid and substantial increase in intracellular cGMP concentrations. nih.govnih.gov

This elevation of cGMP acts as a second messenger signal, propagating the signal downstream by activating cGMP-dependent protein kinases (PKGs), modulating cGMP-gated ion channels, and regulating cGMP-specific phosphodiesterases (PDEs). nih.govfrontiersin.org For example, in bovine chromaffin cells, DEA/NO caused a time- and concentration-dependent increase in cGMP levels, with a clear correlation observed between the rate of NO production and the rise in cGMP. nih.gov In these cells, DEA/NO was found to be the most potent among several tested NO donors, with an EC₅₀ value of 0.38 µM for cGMP accumulation. nih.gov Similarly, in human mast cells, DEA/NO was shown to inhibit the release of histamine (B1213489) and other mediators through a mechanism associated with the activation of the sGC-cGMP-PKG pathway. nih.gov

Investigation of Nitric Oxide-Mediated Cellular Responses in Isolated Cell Cultures (Mechanistic Focus)

DEA/NO is widely used in isolated cell cultures to probe the mechanistic basis of NO-dependent cellular events. Its rapid and predictable NO release allows researchers to study the immediate biochemical responses to a defined NO stimulus.

For instance, in cultured bovine chromaffin cells, DEA/NO has been used to compare the potency of different NO donors in elevating intracellular cGMP. nih.gov These experiments demonstrated a direct link between the kinetics of NO release from DEA/NO and the magnitude of the cGMP response, confirming its role as a direct activator of the sGC pathway in an intact cellular system. nih.gov

In human breast carcinoma MCF-7 cells, DEA/NO has been employed to investigate the direct chemical effects of NO on cellular components under controlled anaerobic conditions. These studies revealed that exposure to NO leads to the depletion of intracellular glutathione, illustrating a direct interaction with cellular thiol pools independent of oxygen-mediated reactions. nih.gov

Studies on human mast cells have used DEA/NO to demonstrate that exogenous NO can inhibit IgE-induced histamine release. nih.gov This inhibitory effect was mechanistically linked to the activation of the sGC-cGMP pathway and the subsequent inhibition of MAPK and NF-κB phosphorylation, showcasing how DEA/NO can be used to dissect complex signaling networks. nih.gov Furthermore, DEA/NO has been used in pilot studies to assess the antimicrobial properties of NO against Escherichia coli, where high concentrations were shown to inhibit bacterial growth, likely through nitrosative stress mechanisms targeting multiple cellular components. nih.gov

Applications as a Mechanistic Probe in Animal Models (Focus on Biochemical Pathways, not Outcomes)

In animal models, DEA/NO serves as a valuable pharmacological tool to investigate the in vivo role of specific NO-mediated biochemical pathways, distinguishing them from other physiological processes.

In a rat model of preeclampsia, DEA/NO was used to study the functionality of the NO-cGMP signaling pathway in isolated thoracic aorta rings. nih.gov Researchers found that the relaxation response to DEA/NO was diminished in the preeclampsia model, which correlated with reduced cGMP levels. This use of DEA/NO helped to mechanistically link the impaired vascular function to a downstream defect in the sGC-cGMP pathway rather than a lack of endogenous NO production alone. nih.gov Similarly, studies in AGS3-deficient mice used DEA/NO to probe sGC sensitivity in aortic tissue lysates. The results showed that aortic tissue from these mice produced more cGMP in response to DEA/NO, suggesting that the protein AGS3 acts as a negative regulator of the sGC biochemical pathway in vascular smooth muscle. researchgate.net

Future Perspectives and Emerging Research Directions in 1,1 Diethyl 2 Hydroxy 2 Nitrosohydrazine Chemistry

Development of Novel Analogs with Tunable Nitric Oxide Release Profiles

A primary objective in the evolution of diazeniumdiolate chemistry is to move beyond spontaneous NO release and achieve on-demand, site-specific delivery. The development of novel analogs of DEA/NO focuses on creating prodrugs that can be activated by specific physiological or external triggers, thereby offering precise control over the timing and location of NO release. nih.govfrontiersin.org

Researchers are exploring several strategies to achieve tunable NO release profiles:

Photochemically-Activated Analogs: One promising approach involves the synthesis of photosensitive precursors to diazeniumdiolates. nih.gov By attaching photolabile protecting groups, such as 2-nitrobenzyl or naphthylmethyl groups, to the diazeniumdiolate structure, the resulting compound remains stable and inactive until exposed to light of a specific wavelength. This photochemical cleavage removes the protecting group, initiating the decomposition and release of NO. This strategy provides a high degree of spatial and temporal control, which is invaluable for experimental biology. nih.gov

Enzyme-Activated Prodrugs: Another strategy involves designing analogs that are activated by specific enzymes that are overexpressed in pathological tissues, such as cancer metastases. nih.gov For instance, a diazeniumdiolate can be coupled to a peptide chain that is a substrate for a specific enzyme like prostate-specific antigen (PSA). In the presence of PSA, the peptide is cleaved, triggering NO release exclusively within the target microenvironment. nih.gov Similarly, O²-acetoxymethylated diazeniumdiolates have been developed that act as intracellular NO donors following activation by intracellular esterases. merckmillipore.com

Structure-Activity Relationship Studies: The release kinetics of diazeniumdiolates are intrinsically linked to the chemical structure of the parent amine. frontiersin.org Half-lives can range from seconds to hours depending on these structural features. frontiersin.orgnih.gov Ongoing research continues to explore the synthesis of new analogs by modifying the alkyl or other substituent groups on the parent amine to systematically alter the electronic and steric environment of the diazeniumdiolate functional group. This allows for the creation of a library of donors with a wide spectrum of predictable NO release rates. acs.org For example, O-alkenyl/O-alkyl derivatives have been synthesized to target NO release specifically to liver cells. nih.gov

These efforts to create analogs with highly controlled release profiles are critical for minimizing off-target effects and for designing more effective therapeutic strategies and precise research tools.

Integration with Advanced Delivery Systems for Targeted Mechanistic Studies

To enhance the utility of DEA/NO and its analogs for targeted mechanistic investigations, researchers are increasingly integrating these NO donors into sophisticated delivery systems. nih.gov These platforms protect the donor from premature decomposition, improve its bioavailability, and can be engineered to accumulate at specific biological sites. nih.govrsc.org

Delivery SystemDescriptionKey Features & AdvantagesReference(s)
Liposomes Vesicles composed of a lipid bilayer, capable of encapsulating hydrophilic or lipophilic drugs.Biocompatible; can be surface-modified with targeting ligands (e.g., peptides) to direct them to specific cells, such as proliferative smooth muscle cells in pulmonary arterial hypertension. Protects the NO donor from degradation. acs.orgnih.gov
Polymeric Nanoparticles Solid colloidal particles made from biocompatible and biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA).Offer controlled and sustained release of the NO donor. Can be functionalized for active targeting. Protects against premature NO leakage. nih.govresearchgate.netresearchgate.net
Hydrogels Three-dimensional, water-swollen polymer networks.Can be designed as injectable formulations for localized delivery. The release of the entrapped agent can be tuned by modifying the hydrogel's composition and crosslinking density. nih.gov
Dendrimers Highly branched, tree-like macromolecules with a well-defined structure.High drug-loading capacity due to numerous surface functional groups where NONOates can be generated. Release rates can be controlled by the dendrimer generation and structure. nih.gov
Silica Nanoparticles Porous silica-based nanoparticles.Can be functionalized with amine groups to generate NONOates, providing a solid support for NO release. nih.gov

The integration of DEA/NO into these carriers enables researchers to overcome the limitations of its short half-life and non-specific diffusion. nih.gov For example, liposomal formulations of a long-acting NO donor have been developed to replace inhaled NO for treating pulmonary arterial hypertension, demonstrating lung-specific vasodilation without affecting systemic pressure. nih.gov Similarly, nanoparticles can be designed to release NO in response to specific stimuli present in a disease microenvironment, such as pH changes or the presence of certain enzymes. researchgate.net These advanced systems are not merely vehicles but are becoming integral components of the research strategy, allowing for precise questioning of the role of NO in complex biological processes. nih.govgoogle.com

Advancements in Computational Methodologies for Predictive Modeling

Computational chemistry and predictive modeling are becoming indispensable tools for accelerating research in 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine chemistry. These methods provide deep molecular-level insights into the properties and reactivity of DEA/NO and its analogs, guiding experimental design and interpretation.

Kinetic Modeling: Mathematical models are essential for accurately predicting the temporal release of NO from donors like DEA/NO. nih.gov Studies have developed kinetic models that describe the first-order decomposition rate and the stoichiometry of NO release (moles of NO released per mole of decomposed NONOate). nih.gov For DEA/NO at 37°C and pH 7.4, the first-order decomposition rate constant was determined to be 0.47 min⁻¹, with approximately 1.5 moles of NO released per mole of the parent compound. nih.gov These models are crucial for predicting the NO concentration profile in various biological media, which is a prerequisite for assessing physiological effects. nih.gov

Quantum Mechanical (QM) Methods: Density Functional Theory (DFT) is a powerful QM method used to investigate the electronic structure and reaction mechanisms of NO-releasing compounds. nih.gov DFT calculations can elucidate the step-by-step pathway of diazeniumdiolate decomposition, identify transition states, and calculate activation energies. nih.gov This information is fundamental to understanding how structural modifications in novel analogs will affect their stability and NO-release kinetics. Such computational studies can guide the synthesis of new donors with desired properties. researchgate.net

Machine Learning and AI-driven Models: More recently, machine learning and artificial intelligence (AI) are emerging as powerful predictive tools. mdpi.comarxiv.org By training algorithms on large datasets of known compounds, it is possible to develop models that can predict the properties and reactivity of new, uncharacterized molecules. For instance, graph neural networks (GNNs) are being developed to predict chemical reaction mechanisms and identify reactive atoms within a molecule. arxiv.org In the context of DEA/NO, these advanced models could be used to screen virtual libraries of potential analogs to identify candidates with optimal NO-release profiles or to predict their interactions within complex biological networks, significantly reducing the time and cost associated with experimental screening. mdpi.com

These computational advancements are shifting the paradigm from a purely empirical approach to a more predictive and design-oriented one, enabling a more rational and efficient exploration of the chemical space around DEA/NO.

Elucidation of Complex Reaction Networks in Biological Environments

While the primary reaction of DEA/NO is its decomposition to release nitric oxide, its subsequent interactions within a biological milieu are extraordinarily complex. Future research is focused on untangling these intricate reaction networks to understand the ultimate fate and full spectrum of biological activity of the released NO.

A key area of investigation is the direct interaction of the diazeniumdiolate itself, or its released products, with biomolecules.

Interaction with Metalloproteins: Mechanistic studies have shown that diazeniumdiolates can react directly with transition metal centers in biomolecules. For example, research on the reaction between DEA/NO and aquacobalamin (B1421323) (a form of Vitamin B12) demonstrated a direct transfer of a nitroxyl (B88944) (NO⁻) group from the NONOate to the cobalt center. nih.gov This reaction proceeds without the prerequisite decomposition of DEA/NO to free NO, representing an alternative and previously unappreciated reaction pathway for this class of compounds. nih.gov

Protein Modification: The NO released from DEA/NO can covalently modify proteins, a process known as S-nitrosation (or S-nitrosylation) if it occurs on a cysteine thiol group. This post-translational modification can alter protein function, localization, and stability, acting as a critical signaling mechanism. Advanced imaging techniques are being developed to visualize these NO-protein interactions in living cells. rsc.org For example, fluorescent probes have been used to show that NO released from DEA/NO leads to a greater modification of proteins in the cytoplasm compared to the nucleus, suggesting differential sensitivity of cellular compartments to NO signaling. rsc.org

Understanding these complex reaction networks is crucial. The biological effect of administering an NO donor like DEA/NO is not solely attributable to NO itself but is the integrated result of a cascade of subsequent reactions and molecular interactions. Mapping these pathways will provide a more complete picture of how DEA/NO exerts its effects and will be critical for interpreting experimental data and designing targeted therapeutic interventions.

Q & A

Q. What are the optimal storage and handling conditions for DEA/NO to ensure stability as a nitric oxide (NO) donor?

DEA/NO decomposes at physiological pH to release NO radicals, making pH control critical for stability. Store lyophilized DEA/NO at –20°C in airtight, light-protected containers. For experimental use, prepare fresh solutions in neutral or slightly alkaline buffers (pH 7.4) immediately before application. Avoid prolonged exposure to room temperature or repeated freeze-thaw cycles to minimize premature NO release .

Q. How does the decomposition kinetics of DEA/NO influence experimental design in NO signaling studies?

DEA/NO releases two moles of NO per molecule with a half-life of ~2–16 minutes under physiological conditions. Researchers must calibrate application duration (e.g., 5-minute superfusion in cerebellar slice studies) and concentration (e.g., 10 µM) to match the desired NO flux. Real-time monitoring using amperometric NO sensors or downstream markers like cGMP accumulation (via ELISA) is recommended to validate release kinetics .

Q. What are the primary biochemical applications of DEA/NO in cellular studies?

DEA/NO is widely used to:

  • Activate soluble guanylyl cyclase (sGC) and elevate cGMP in vascular smooth muscle (e.g., femoral artery relaxation studies) .
  • Induce nitric oxide synthase (NOS)-independent long-term potentiation (LTP) in neuronal circuits .
  • Nitrosylate cysteinyl residues in enzymes like ornithine decarboxylase under aerobic conditions .

Advanced Research Questions

Q. How can researchers isolate DEA/NO-derived NO effects from endogenous NOS activity in neuronal LTP experiments?

  • Protocol Design: Apply DEA/NO during synaptic quiescence (e.g., 0.1-Hz monitoring pulses) to avoid confounding NOS activation.
  • Pharmacological Blockade: Use NOS inhibitors (e.g., L-NOARG) alongside DEA/NO to suppress endogenous NO production.
  • Occlusion Testing: Pre-application of DEA/NO should occlude 1 Hz LTP (which requires NO) but not 4 Hz LTP (NO-independent), confirming pathway specificity .

Q. What methodological strategies resolve contradictions when DEA/NO-induced cGMP production is unaffected by ALDH2 modulation?

  • Control Experiments: Measure ALDH2 activity directly (e.g., spectrophotometric assays with nitroglycerin as a substrate) to confirm enzyme functionality.
  • Pathway Redundancy: Test alternative NO bioactivation routes, such as sGC-independent signaling via protein S-nitrosylation.
  • Comparative Donors: Use ALDH2-sensitive NO donors (e.g., GTN) alongside DEA/NO to identify pathway-specific discrepancies .

Q. How should researchers mitigate superoxide interference in DEA/NO-mediated vascular relaxation studies?

  • Antioxidant Co-treatment: Include superoxide dismutase (SOD, 200–400 U/mL) to scavenge superoxide radicals, which quench NO and reduce efficacy.
  • Donor Comparison: Contrast DEA/NO with superoxide-resistant donors (e.g., S-nitrosoglutathione) to quantify oxidative interference.
  • Redox Monitoring: Assess oxidative stress markers (e.g., nitrotyrosine levels) to correlate DEA/NO efficacy with local redox states .

Q. What criteria justify selecting DEA/NO over other NO donors in NANC neurotransmission studies?

  • Kinetic Predictability: DEA/NO’s defined half-life allows precise temporal control, unlike spontaneous donors (e.g., SNAP).
  • Byproduct Safety: DEA/NO decomposes into non-toxic diethylamine and hydroxyhydrazine, unlike donors releasing cyanide (e.g., SNP) or nitrosonium ions.
  • System Compatibility: Use DEA/NO in systems where endogenous thiols (e.g., glutathione) do not interfere with NO release, as required for S-nitrosothiol donors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Diethyl-2-hydroxy-2-nitrosohydrazine
Reactant of Route 2
1,1-Diethyl-2-hydroxy-2-nitrosohydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.